REACTION_SMILES
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[CH3:7][Mg+:8].[CH3:9][O:10][N:11]([C:12]([CH2:13][c:14]1[cH:15][c:16]([Cl:21])[c:17]([Cl:20])[cH:18][cH:19]1)=[O:22])[CH3:23].[ClH:24].[I-:6].[O:1]1[CH2:2][CH2:5][CH2:4][CH2:3]1.[OH2:25]>>[CH3:2][C:12]([CH2:13][c:14]1[cH:15][c:16]([Cl:21])[c:17]([Cl:20])[cH:18][cH:19]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)Cc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)Cc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |